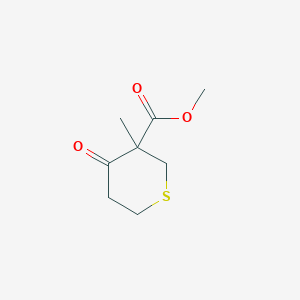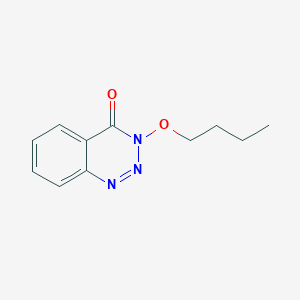
3-Butoxy-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butoxy-1,2,3-benzotriazin-4(3H)-one is a chemical compound belonging to the benzotriazinone family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method might include the reaction of a benzotriazinone precursor with butanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but with adjustments to accommodate larger quantities. This might include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
3-Butoxy-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzotriazinone derivative, while substitution could result in a variety of functionalized benzotriazinones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butoxy-1,2,3-benzotriazin-4(3H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the butoxy group.
3-Methoxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with a methoxy group instead of a butoxy group.
3-Ethoxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with an ethoxy group.
Uniqueness
3-Butoxy-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the butoxy group, which can influence its chemical properties and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.
特性
CAS番号 |
81404-48-0 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
3-butoxy-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-8-16-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3 |
InChIキー |
GDWHDOURKVDGOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCON1C(=O)C2=CC=CC=C2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




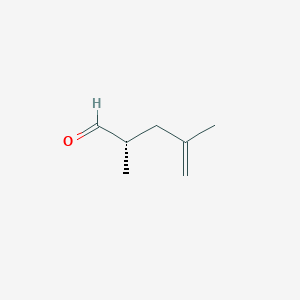
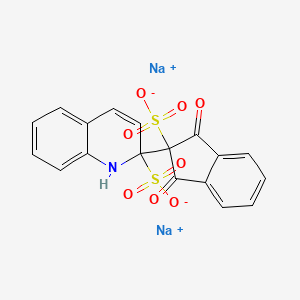
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
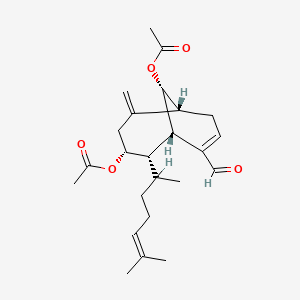
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
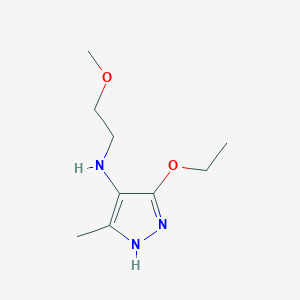
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)


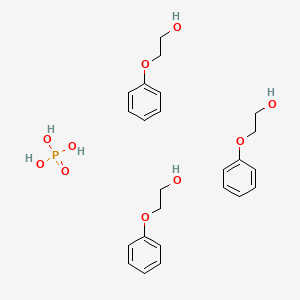
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
